ECLALBASAPONIN VI

α-glucosidase inhibition antidiabetic enzyme kinetics

Eclalbasaponin VI (CAS 158511-63-8) is an oleanane-type triterpene glycoside belonging to the echinocystic acid-derived saponin class. First isolated from Eclipta alba (syn.

Molecular Formula C20H24FN3O4
Molecular Weight 0
CAS No. 158511-63-8
Cat. No. B1180546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameECLALBASAPONIN VI
CAS158511-63-8
SynonymsECLALBASAPONIN VI
Molecular FormulaC20H24FN3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eclalbasaponin VI (CAS 158511-63-8): Key Triterpenoid Saponin for α-Glucosidase Research and Natural Product Sourcing


Eclalbasaponin VI (CAS 158511-63-8) is an oleanane-type triterpene glycoside belonging to the echinocystic acid-derived saponin class [1]. First isolated from Eclipta alba (syn. Eclipta prostrata, Asteraceae) alongside eclalbasaponins I–V, this compound is characterized by a sulfated glucose moiety at the C-3 position of the echinocystic acid aglycone and a glucose ester at C-28 [1][2]. With a molecular formula of C42H68O17S and molecular weight of 877.05 g/mol, eclalbasaponin VI exhibits a predicted density of 1.45±0.1 g/cm³ . The sulfation modification distinguishes this compound from non-sulfated eclalbasaponin congeners and may contribute to its unique biological profile and physicochemical properties relevant to natural product isolation and pharmacological investigation [1].

Why Eclalbasaponin VI Cannot Be Substituted by Other Eclalbasaponins or Echinocystic Acid Glycosides


Within the eclalbasaponin series (I–VI) and the broader class of echinocystic acid glycosides, subtle structural variations—including the number of sugar moieties, glycosidic linkage positions, and the presence or absence of sulfation—produce divergent biological activities that preclude interchangeable use in research applications [1]. Eclalbasaponin VI differs from eclalbasaponins I–IV by virtue of its sulfate ester group at the 2-O-position of the C-3 glucose, a modification that fundamentally alters physicochemical properties such as polarity and solubility [1]. More critically, this structural divergence translates into distinct pharmacological profiles: eclalbasaponin VI exhibits potent α-glucosidase inhibition with uncompetitive kinetics (Ki 26.1 μM), whereas eclalbasaponin I demonstrates antitumor activity against SMMC-7721 hepatoma cells (IC50 111.17 μg/mL) [2][3]. Furthermore, the sulfation of eclalbasaponin VI is associated with the absence of hemolytic activity, while non-sulfated eclalbasaponins I–V display concentration-dependent erythrocyte lysis [4]. Consequently, substituting eclalbasaponin VI with structurally related analogs would compromise experimental reproducibility and invalidate comparative data interpretation in studies targeting specific mechanisms or safety endpoints.

Eclalbasaponin VI Evidence-Based Differentiation: Quantitative Comparative Data for Research Selection


Eclalbasaponin VI Outperforms Three Co-Isolated Echinocystic Acid Glycosides in α-Glucosidase Inhibition

In a bioassay-guided fractionation study of Eclipta alba, eclalbasaponin VI exhibited the highest α-glucosidase inhibitory potency among four echinocystic acid glycosides isolated from the n-butanol fraction [1]. The compound demonstrated uncompetitive inhibition kinetics with a Ki value of 26.1 μM, indicating binding to the enzyme-substrate complex rather than the free enzyme [1].

α-glucosidase inhibition antidiabetic enzyme kinetics

Eclalbasaponin VI Lacks Hemolytic Activity While Eclalbasaponins I–V Cause Concentration-Dependent Erythrocyte Lysis

A systematic evaluation of eclalbasaponins I–VI isolated from Eclipta alba revealed that eclalbasaponins I–V exhibit measurable hemolytic activity against erythrocytes, with a potency ranking of E-II > E-IV > E-V > E-I > E-III [1]. In contrast, eclalbasaponin VI (E-VI) demonstrated no detectable hemolytic activity in the same assay system [1]. Structure-activity relationship analysis attributed this differential behavior to C-28 carboxyl group status and the sulfation at the C-3 glucose moiety [1].

hemolysis structure-activity relationship safety profiling

Sulfated Glucose Moiety Distinguishes Eclalbasaponin VI from Non-Sulfated Congeners in Analytical Detection and Physicochemical Behavior

Eclalbasaponin VI was characterized as a sulfated echinocystic acid glycoside, bearing a sulfate ester at the 2-O-position of the β-D-glucopyranosyl moiety attached to C-3 of the aglycone [1]. Among the six eclalbasaponins (I–VI) initially isolated from Eclipta alba, only eclalbasaponin V and eclalbasaponin VI contain this sulfate modification [1]. The sulfation confers increased polarity and distinct chromatographic retention behavior compared to non-sulfated eclalbasaponins I–IV.

natural product chemistry sulfated saponin analytical chemistry

RP-HPLC Method Validated for Quantification of Eclalbasaponin VI in Plant Extracts and Fractions

A quantitative estimation method using reversed-phase high-performance liquid chromatography (RP-HPLC) was established and validated for eclalbasaponin VI, enabling accurate quantification of this constituent in Eclipta alba extracts and fractions [1]. This method was employed to quantify eclalbasaponin VI in the n-butanol fraction during bioassay-guided isolation studies, providing a reproducible analytical framework for standardization.

analytical method validation RP-HPLC quality control

Eclalbasaponin VI Procurement-Relevant Research Applications Based on Validated Evidence


In Vitro α-Glucosidase Inhibition Studies for Antidiabetic Drug Discovery

Eclalbasaponin VI is the most potent α-glucosidase inhibitor among echinocystic acid glycosides isolated from Eclipta alba, with an IC50 of 54.2 ± 1.3 μM and uncompetitive inhibition kinetics (Ki = 26.1 μM) [1]. Researchers investigating natural product-derived α-glucosidase inhibitors or validating in vitro antidiabetic screening models should select eclalbasaponin VI as the reference echinocystic acid glycoside due to its superior potency relative to co-occurring analogs isolated from the same bioactive fraction. The validated RP-HPLC method enables reliable quantification and purity assessment prior to enzymatic assays.

Structure-Activity Relationship Studies of Triterpenoid Saponin Sulfation

Eclalbasaponin VI is one of only two sulfated members (along with eclalbasaponin V) among the six eclalbasaponins originally characterized from Eclipta alba [1]. The sulfate ester at the 2-O-position of the C-3 glucose moiety confers increased polarity and is associated with the absence of hemolytic activity compared to non-sulfated eclalbasaponins I–V, all of which exhibit measurable erythrocyte lysis [2]. Researchers exploring structure-activity relationships of saponin sulfation, membrane interaction modulation, or hemolysis mitigation strategies will find eclalbasaponin VI an essential comparator for paired analysis with non-sulfated eclalbasaponins (e.g., eclalbasaponin I, which shares the core echinocystic acid scaffold but lacks sulfation).

Natural Product Isolation and Method Development for Sulfated Triterpenoid Saponins

The sulfated glucose moiety of eclalbasaponin VI imparts distinct chromatographic retention characteristics on reversed-phase and polar stationary phases, distinguishing it from non-sulfated echinocystic acid glycosides during isolation workflows [1]. Analytical chemists developing HPLC or LC-MS methods for triterpenoid saponin profiling, particularly those targeting sulfated metabolites in Asteraceae species, should procure eclalbasaponin VI as a reference standard for retention time calibration and method validation. The validated RP-HPLC quantification method provides a documented framework for analytical reproducibility [3].

Hemocompatibility Screening in Natural Product Pharmacology

Among eclalbasaponins I–VI, eclalbasaponin VI is the only member that demonstrates no hemolytic activity in erythrocyte assays, whereas eclalbasaponins I–V exhibit concentration-dependent hemolysis with a rank order of E-II > E-IV > E-V > E-I > E-III [2]. Pharmacologists evaluating hemocompatibility of natural product candidates or investigating the hemolytic mechanisms of saponins should include eclalbasaponin VI as a non-hemolytic comparator to elucidate the structural determinants of membrane disruption. This application is particularly relevant for studies where erythrocyte lysis represents a confounding variable or a primary safety endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for ECLALBASAPONIN VI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.